molecular formula C19H16N2O4 B2395549 N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide CAS No. 874466-19-0

N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B2395549
CAS No.: 874466-19-0
M. Wt: 336.347
InChI Key: BUKXQBPAGYXMOR-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide (CAS: 853329-63-2) is a synthetic organic compound with the molecular formula C₁₉H₁₅N₃O₆ and a molecular weight of 381.344 g/mol. Its structure comprises a 2-nitrophenyl group linked via a propanamide chain to a 5-phenylfuran-2-yl moiety (Fig. 1).

Properties

IUPAC Name

N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(20-16-8-4-5-9-17(16)21(23)24)13-11-15-10-12-18(25-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXQBPAGYXMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to form 2-nitrophenylamine.

    Furan Ring Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes a series of reactions to form 5-phenylfuran.

    Amide Bond Formation: The final step involves coupling the 2-nitrophenylamine with the 5-phenylfuran derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and furan ring formation, and automated systems for amide bond coupling to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the phenylfuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide are compared below with analogous propanamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
This compound 2-Nitrophenyl, 5-phenylfuran-2-yl C₁₉H₁₅N₃O₆ 381.34 High electron-withdrawing nitro group; potential π-π interactions
N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide 4-Chlorophenyl, cyclopentyl, N-hydroxy C₁₄H₁₈ClNO₂ 283.76 Hydroxamic acid moiety; antioxidant activity (DPPH assay)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenyl, indole-ethyl C₂₅H₂₂FN₃O 405.47 Fluorine-enhanced bioavailability; acetylcholinesterase inhibition potential
N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 4-Chlorophenyl, 1,2,4-triazolyl C₁₁H₁₁ClN₄O 262.69 Triazole ring enhances metabolic stability; tested in SH-SY5Y neuroprotection assays
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Ethylphenyl, methylphenyl, tetrazole C₁₉H₂₁N₅O 335.40 Tetrazole improves solubility and drug-likeness
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino, phenyl C₁₅H₁₅FN₂O 258.29 Fluorine’s electron-withdrawing effects; unconfirmed bioactivity

Key Comparative Insights:

Phenylfuran vs. biphenyl/indole (): The phenylfuran group may offer rigidity and planar geometry for stacking interactions, whereas indole or biphenyl groups could enhance hydrophobic interactions.

Physicochemical Properties :

  • Tetrazole-containing derivatives () exhibit improved aqueous solubility due to the ionizable tetrazole ring (pKa ~4.9), contrasting with the nitro group’s contribution to lipophilicity in the target compound.
  • Hydroxamic acid derivatives () demonstrate enhanced antioxidant capacity via radical scavenging, a property absent in the nitro-substituted target compound.

Acetylcholinesterase inhibition: Fluorinated biphenyl-indole derivatives () were prioritized for docking studies, indicating substituent-dependent enzyme interaction.

Research Findings and Hypotheses

  • Antioxidant Activity : Hydroxamic acid derivatives (e.g., ) outperform nitro-substituted propanamides in DPPH and β-carotene assays due to radical-neutralizing N-hydroxy groups .
  • Metabolic Stability : Tetrazole and triazole rings () are associated with prolonged half-lives in vivo compared to nitro groups, which may undergo reductive metabolism.
  • Structural Rigidity : The phenylfuran moiety in the target compound may confer stability against enzymatic degradation, analogous to furan-containing drugs like ranitidine.

Biological Activity

N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a nitrophenyl group and a phenylfuran moiety , which contribute to its unique chemical properties. The synthesis typically involves multiple steps:

  • Nitration of Phenylamine : Produces 2-nitrophenylamine.
  • Formation of the Furan Ring : Synthesized from furfural.
  • Amide Bond Formation : Coupling the nitrophenylamine with the phenylfuran derivative using coupling reagents like EDCI and HOBt.

This compound exhibits its biological activity primarily through interactions with specific proteins or enzymes. The nitrophenyl group allows for hydrogen bonding and π-π interactions , while the phenylfuran moiety engages in hydrophobic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects.

Therapeutic Potential

Research has indicated several potential therapeutic applications:

  • Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzymes associated with cancer progression, suggesting its role as a potential anticancer agent.
  • Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, indicating its potential efficacy in cancer therapy.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural CharacteristicsBiological Activity
N-(2-nitrophenyl)-3-phenylpropanamideLacks furan ringLimited anticancer activity
N-(2-aminophenyl)-3-(5-phenylfuran-2-yl)propanamideContains amino group instead of nitroEnhanced anti-inflammatory effects

Q & A

Q. Intermediate

  • In vitro assays :
    • Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
    • Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungal strains) .
  • In vivo models : Acute toxicity (rodent LD₅₀) and efficacy studies (e.g., carrageenan-induced inflammation) with dose ranges of 10–100 mg/kg .
  • Target identification : Radiolabeled analogs (³H/¹⁴C) for binding assays or pull-down experiments .

What strategies are employed to resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent controls). For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility .
  • Structural analogs comparison : Use SAR tables to identify critical functional groups. For instance, replacing the nitro group with methoxy reduces anti-inflammatory activity by ~40% .
  • Meta-analysis : Pool data from multiple studies to assess statistical significance (e.g., using RevMan for Cochrane reviews) .

How can computational methods aid in understanding the interaction mechanisms of this compound?

Q. Advanced

  • Molecular docking : Predict binding modes to targets like COX-2 (PDB ID 5KIR) with AutoDock Vina. The nitro group shows hydrogen bonding with Arg120 .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess RMSD fluctuations (<2 Å indicates stable binding) .
  • QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) to optimize bioavailability .

What approaches are used to study the compound's stability under various conditions?

Q. Advanced

  • Stress testing : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax 280 nm) .
  • Oxidative stability : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation byproducts (e.g., nitro → nitroso conversion) .

How do structural modifications influence the pharmacological profile of this compound?

Advanced
SAR Table : Key modifications and effects

ModificationBiological Impact
Nitro → Methoxy (para)↓ Anti-inflammatory activity (IC₅₀: 12 → 35 μM)
Furan → Thiophene↑ Antimicrobial potency (MIC: 25 → 10 μg/mL)
Propanamide → Ethyl ester↓ Solubility (logP: 2.1 → 3.4)

Optimization strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity or PEGylation to improve aqueous solubility .

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